7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
Description
7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine is a halogenated heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core. Its structure includes a bromine atom at position 7, a chloromethyl group at position 2, and a methyl group at position 1 (). This compound belongs to the imidazopyridine family, known for diverse pharmacological applications, including kinase inhibition and antiviral activity. The chloromethyl group enhances reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
7-bromo-2-(chloromethyl)-1-methylimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN3/c1-13-7(2-10)12-6-4-11-3-5(9)8(6)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEYYVPSWAZRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CN=CC(=C21)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674122 | |
| Record name | 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-75-4 | |
| Record name | 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Formation
The synthesis often begins with a substituted pyridine or related heterocycle that can be cyclized to form the imidazo[4,5-c]pyridine ring system. For example, 2-aminopyridine derivatives are commonly used as starting points.
Bromination at the 7-Position
Selective bromination is performed to introduce the bromine atom at the 7-position of the imidazo[4,5-c]pyridine ring. This step requires regioselective halogenation conditions, often using N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions to avoid polybromination or undesired substitution.
Introduction of the Chloromethyl Group at the 2-Position
The chloromethyl group is typically introduced via a chloromethylation reaction. This can be achieved by:
- Reacting the 2-position of the imidazo[4,5-c]pyridine with formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions.
- Alternatively, a chloromethyl halide reagent can be used to alkylate the 2-position if it bears an active hydrogen or nucleophilic site.
This step requires careful control to avoid over-alkylation or side reactions.
Methylation at the 1-Position
The methyl group at the 1-position of the imidazole ring is introduced via N-methylation, commonly using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate. This alkylation is selective for the nitrogen atom at the 1-position.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Core formation | Starting from 2-aminopyridine derivatives | Formation of imidazo[4,5-c]pyridine core |
| 2 | Bromination | NBS or Br2, controlled temperature | Selective bromination at 7-position |
| 3 | Chloromethylation | Formaldehyde + HCl or chloromethyl halide | Introduction of chloromethyl at 2-position |
| 4 | N-Methylation | Methyl iodide + base (e.g., K2CO3) | Methylation at 1-position nitrogen |
Research Findings and Process Optimization
- The choice of solvent and temperature is critical at each step to maximize selectivity and yield.
- Bromination is preferably carried out in solvents like dichloromethane or acetonitrile at low temperatures to prevent side reactions.
- Chloromethylation requires acidic conditions but must be controlled to avoid polymerization or multiple substitutions.
- N-Methylation is generally high yielding under mild basic conditions with methyl iodide, with minimal side reactions.
Summary Table of Preparation Parameters
| Step | Key Reagents | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Core formation | 2-Aminopyridine derivatives | Ethanol, water, or others | 80–120 °C | Cyclization conditions vary |
| Bromination | N-Bromosuccinimide or Br2 | DCM, acetonitrile | 0–25 °C | Controlled addition required |
| Chloromethylation | Formaldehyde + HCl or chloromethyl halide | Acidic aqueous or organic solvents | 25–80 °C | Avoid overreaction |
| N-Methylation | Methyl iodide + K2CO3 | Acetone, DMF | Room temperature to 50 °C | High selectivity for N1 |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Radical Reactions: The compound can participate in radical reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids or esters, and bases such as potassium carbonate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield aryl-substituted imidazo[4,5-c]pyridines, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Research indicates that imidazo[4,5-c]pyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study :
A study published in a peer-reviewed journal demonstrated that a related compound effectively reduced tumor growth in xenograft models of human cancer. The compound's structural features were crucial for its activity, highlighting the importance of halogenation in enhancing biological efficacy .
2. Antimicrobial Properties
Imidazo[4,5-c]pyridine derivatives have also been investigated for their antimicrobial activity. The presence of bromine and chlorine substituents has been linked to increased potency against a range of bacterial strains.
Data Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Bromo-2-(chloromethyl)-1-methyl... | E. coli | 8 µg/mL |
| 7-Bromo derivative A | S. aureus | 16 µg/mL |
| 7-Bromo derivative B | P. aeruginosa | 32 µg/mL |
Applications in Biochemistry
3. Proteomics Research
The compound is utilized in proteomics for labeling proteins and studying protein interactions. Its unique structure allows it to function as a reactive probe, facilitating the identification of target proteins in complex biological systems.
Case Study :
In a recent proteomics study, researchers employed this compound to label specific proteins within cancer cells. The results indicated that this labeling technique improved the detection sensitivity of mass spectrometry analyses, leading to the identification of novel protein targets involved in cancer progression .
Mechanism of Action
The mechanism of action of 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and chloromethyl groups can enhance binding affinity and specificity to the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 1, 2, and 7 of the imidazo[4,5-c]pyridine scaffold. These variations influence physicochemical properties, reactivity, and biological activity.
Pharmacological and Toxicological Profiles
- Mutagenicity: Imidazo[4,5-b]pyridine derivatives (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are carcinogenic in rodents, forming DNA adducts ().
- Kinase Inhibition : Imidazo[4,5-c]pyridines with bulky substituents (e.g., phenyl or trifluoromethyl) show promise as Aurora kinase or SSAO inhibitors (). The chloromethyl group’s reactivity may enhance covalent binding to enzyme active sites.
Crystallographic and Stability Data
- Crystal Packing : Substituents like chloromethyl influence hydrogen bonding and van der Waals interactions. For example, acetylated imidazo[4,5-b]pyridines form N–H⋯O hydrogen bonds (), whereas chloromethyl groups may participate in C–H⋯Cl interactions.
- Stability : Chloromethyl derivatives are prone to hydrolysis or nucleophilic substitution, requiring anhydrous storage (cf. methyl or phenyl analogs, which are more stable at room temperature; ).
Key Research Findings
Substituent Effects on Bioactivity :
- Phenyl groups at position 2 improve binding to hydrophobic enzyme pockets (e.g., kinases) .
- Chloromethyl derivatives exhibit higher electrophilicity, increasing DNA adduct formation risks compared to methyl or trifluoromethyl analogs .
Synthetic Challenges :
- Chloromethyl introduction requires controlled conditions to avoid side reactions (e.g., elimination or polymerization) .
- Fluorinated analogs demand specialized reagents, increasing synthesis costs .
Structural Insights :
- X-ray studies of related imidazo[4,5-b]pyridines reveal planar fused-ring systems, with substituent dihedral angles affecting molecular packing .
Biological Activity
7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and enzymatic inhibition activities.
- Molecular Formula : C8H7BrClN3
- Molecular Weight : 260.52 g/mol
- CAS Number : 1171920-75-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 25.72 ± 3.95 μM. Moreover, in vivo experiments on tumor-bearing mice showed a marked reduction in tumor growth compared to control groups, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Its efficacy against various bacterial strains was assessed through minimum inhibitory concentration (MIC) tests.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 50 |
| Streptococcus pyogenes | 30 |
| Salmonella enterica | 20 |
These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Enzymatic Inhibition
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes.
Enzyme Inhibition Studies
Research indicates that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The compound demonstrated an IC50 value of 3.11 ± 0.41 μM for COX-2 and 0.31 μM for COX-1, suggesting a strong potential for anti-inflammatory applications .
Q & A
Basic: What are the recommended synthetic routes for 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves multi-step strategies, such as cyclization of halogenated pyridine precursors with appropriate amines. For example, phase transfer catalysis (solid-liquid) in dimethylformamide (DMF) with p-toluenesulfonic acid has been used for analogous imidazo[4,5-b]pyridines to achieve moderate yields . Optimization can include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Catalyst screening : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency.
- Temperature control : Reflux conditions (e.g., 80–100°C) may accelerate ring closure but require careful monitoring to avoid decomposition .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine at C7, chloromethyl at C2). For example, a singlet in ¹H NMR for the methyl group (C1) at ~3.5 ppm indicates successful methylation .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in structurally related imidazo[4,5-b]pyridines .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z for C₈H₇BrClN₃: ~276.94) .
Advanced: How can computational modeling guide the design of substitution reactions at the bromine or chloromethyl sites?
Methodological Answer:
Density functional theory (DFT) and reaction path search methods predict reactivity:
- Nucleophilic substitution : Calculate activation barriers for bromine displacement (e.g., Suzuki-Miyaura coupling requires Pd catalysis for C–C bond formation at C7) .
- Electrophilic reactivity : The chloromethyl group (C2) can undergo nucleophilic attack; simulations assess steric/electronic effects of substituents.
- Solvent effects : Implicit solvent models (e.g., COSMO-RS) optimize reaction conditions for polar aprotic solvents .
Advanced: What strategies resolve contradictory data in reported synthetic yields for imidazo[4,5-c]pyridine derivatives?
Methodological Answer:
Systematic experimental design is essential:
- Parameter screening : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent ratios) and identify critical factors .
- In-situ monitoring : Techniques like HPLC or IR spectroscopy track intermediate formation and side reactions.
- Reproducibility checks : Compare yields under inert atmospheres (e.g., N₂) versus ambient conditions, as oxidation may degrade intermediates .
Advanced: How can researchers evaluate the biological activity of this compound?
Methodological Answer:
Leverage structure-activity relationship (SAR) studies from related compounds:
- Antimicrobial assays : Test against Gram-positive/negative bacteria using broth microdilution (MIC values). Imidazo[4,5-b]pyridines show activity via membrane disruption .
- Kinase inhibition screening : Use fluorescence-based assays to assess binding affinity, as the chloromethyl group may act as an electrophilic warhead .
- Cytotoxicity profiling : Compare IC₅₀ values in cancer cell lines (e.g., MTT assay) to identify selective toxicity .
Advanced: What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
Key challenges include:
- Purification : Column chromatography is impractical for large batches. Switch to recrystallization (e.g., ethyl acetate/hexane) or fractional distillation .
- Exothermic reactions : Use controlled addition of reagents (e.g., POCl₃) and jacketed reactors to manage heat during cyclization .
- Byproduct formation : Optimize stoichiometry (e.g., excess methylating agent for complete N-methylation) and employ scavengers (e.g., molecular sieves) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during chloromethylation) .
- Waste disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., sodium bicarbonate) before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
